molecular formula C32H48NOPS B13642256 (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13642256
M. Wt: 525.8 g/mol
InChI Key: ODDIXFZVGYRXRF-BRKUKBBPSA-N
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Description

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using flow microreactor systems. These systems offer advantages such as enhanced reaction efficiency, better control over reaction parameters, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfonamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantiomeric purity .

Biology

In biological research, this compound is studied for its potential as a chiral selector in chromatographic techniques. Its ability to interact with different enantiomers makes it valuable for separating racemic mixtures .

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic properties. For instance, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory activities .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and pharmaceuticals. Its role as a chiral ligand makes it crucial in the production of enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic reactions, facilitating the formation of chiral products. The dicyclohexylphosphanyl group enhances its binding affinity and selectivity, while the sulfinamide moiety contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Diisopropylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

Compared to similar compounds, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the dicyclohexylphosphanyl group. This group imparts greater steric hindrance and hydrophobicity, which can enhance the compound’s selectivity and binding affinity in catalytic processes .

Properties

Molecular Formula

C32H48NOPS

Molecular Weight

525.8 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36?/m0/s1

InChI Key

ODDIXFZVGYRXRF-BRKUKBBPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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